
3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorobenzenesulfonyl chloride is a laboratory chemical . It appears as a yellow liquid .
Molecular Structure Analysis
The molecular formula of 3-Chlorobenzenesulfonyl chloride is C6H4Cl2O2S . The IUPAC name is 3-chlorobenzene-1-sulfonyl chloride .Physical And Chemical Properties Analysis
3-Chlorobenzenesulfonyl chloride has a boiling point of 102 - 103 °C at 0.9 mmHg . It has a density of 1.499 g/mL at 25 °C . The refractive index is 1.5665-1.5705 at 20°C .Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Facile Synthetic Strategies : A study by Xiang and Yang (2014) developed a facile and efficient synthetic strategy for a related compound, 3-((trifluoromethyl)thio)-4H-chromen-4-one, using active electrophilic trifluoromethylthio species, suggesting potential methods for synthesizing similar chromen-2-one derivatives under mild conditions (Xiang & Yang, 2014).
Innovative Synthetic Routes : Guravaiah and Rao (2011) describe the synthesis of 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one, providing insights into innovative routes for synthesizing sulfonyl ethynylogs of coumarins, which could be relevant for the synthesis of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one derivatives (Guravaiah & Rao, 2011).
Green Chemistry Applications : Singh et al. (2012) developed an efficient route to synthesize 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones, highlighting the use of green chemistry principles in synthesizing chromen-5-one derivatives, which can be applied to 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one (Singh, Nandi, & Samai, 2012).
Biological Activity
Antibacterial Properties : Behrami (2018) reports the synthesis of new chromen-2-one derivatives, including structures similar to 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one, and their antibacterial activity against various bacterial cultures. This suggests potential biological applications of similar compounds (Behrami, 2018).
Antimicrobial Agents : Bairagi, Bhosale, and Deodhar (2009) studied 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives, closely related to 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one, for their in vitro antimicrobial activity. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Molecular Docking and Structural Analysis : Sert et al. (2018) characterized a similar compound, 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, through various techniques and molecular docking studies, indicating the significance of structural and electronic analysis in understanding the biological applications of chromen-2-one derivatives (Sert et al., 2018).
Catalytic Synthesis and Biological Applications : Alonzi et al. (2014) discuss the synthesis of Warfarin analogues, including 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, highlighting the role of catalysis in synthesizing medically relevant chromen-2-one derivatives (Alonzi et al., 2014).
Safety and Hazards
3-Chlorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO4S/c16-11-5-3-6-12(9-11)21(18,19)14-8-10-4-1-2-7-13(10)20-15(14)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKMDBGLYPQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)
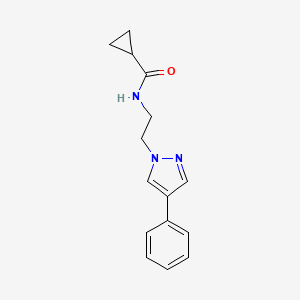
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
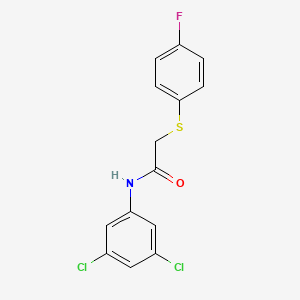
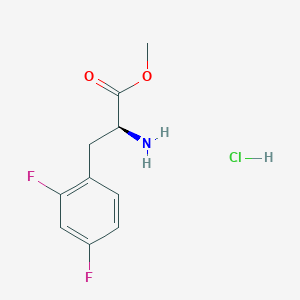

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
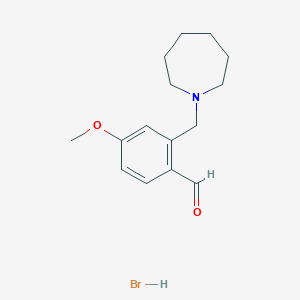
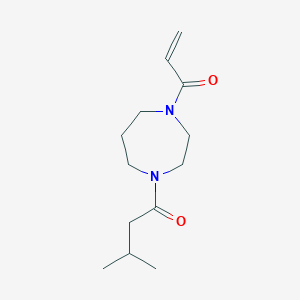
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)